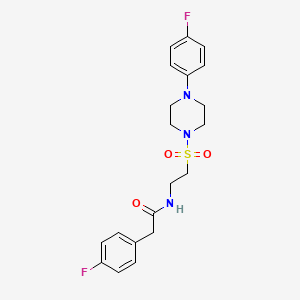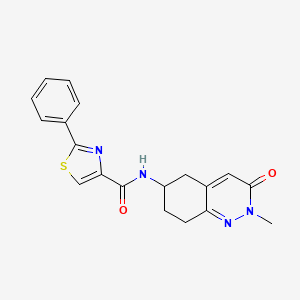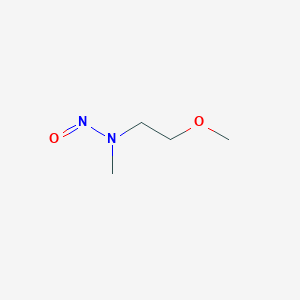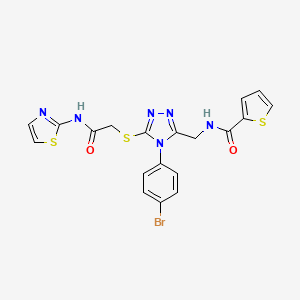![molecular formula C11H12N2OS2 B2819234 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole CAS No. 339011-37-9](/img/structure/B2819234.png)
2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound . It is a derivative of the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including this compound, is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecule is twisted with a dihedral angle between the 1,3,4-thiadiazole and benzene rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Research on 1,3,4-thiadiazole derivatives, including those similar to 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole, has shown significant pharmacological potential. For instance, Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives to evaluate their antidepressant and anxiolytic activities. These compounds displayed marked efficacy comparable to reference drugs like Imipramine and Diazepam, highlighting their potential in treating central nervous system disorders (Clerici et al., 2001).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives have been explored in various studies. Sych et al. (2019) synthesized derivatives of 1,3,4-thiadiazole with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates the potential of these compounds in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Antitubercular Agents
1,3,4-Thiadiazole derivatives have also shown promise as antitubercular agents. For example, a study on the synthesis and antitubercular activity of 3-heteroarylthioquinoline derivatives, starting from 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-aryl-1-ethanone, demonstrated significant in vitro activity against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Chitra et al., 2011).
Anticancer Potential
The potential anticancer activities of 1,3,4-thiadiazole derivatives have been explored, with some compounds showing cytotoxic effects against various human cancer cell lines. For example, Shi et al. (2013) synthesized new derivatives that blocked DNA replication in cancer cells, suggesting their potential as anticancer agents (Shi et al., 2013).
Nano-Fungicides
The development of nano-fungicides based on 1,3,4-thiadiazole derivatives represents an innovative application in agriculture. Pal et al. (2020) synthesized a series of derivatives and evaluated their bioefficacy against phytopathogenic fungi, highlighting the potential of these compounds in enhancing agricultural productivity (Pal et al., 2020).
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to the presence of the thiazole ring, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-methyl-5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-9-12-13-11(16-9)15-8-7-14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWPZKCSTXTGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzene-1-sulfonamide](/img/structure/B2819151.png)
![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)


![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)


![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)

![6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2819167.png)
![4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]butanamide](/img/structure/B2819168.png)
![4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2819170.png)
![2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione](/img/structure/B2819173.png)
